Bienvenue dans la boutique en ligne BenchChem!

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane

CFTR modulation regioselective synthesis cystic fibrosis

(2,2‑Difluorobenzo[d][1,3]dioxol‑5‑yl)trimethylsilane (CAS 1936210‑97‑7, MF C₁₀H₁₂F₂O₂Si, MW 230.28) is a heteroaryltrimethylsilane in which the trimethylsilyl group occupies the 5‑position of the 2,2‑difluoro‑1,3‑benzodioxole scaffold. The difluorobenzodioxole ring is a privileged motif in both pharmaceuticals and agrochemicals, valued for its metabolic stability and lipophilicity modulation.

Molecular Formula C10H12F2O2Si
Molecular Weight 230.28 g/mol
Cat. No. B13698252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane
Molecular FormulaC10H12F2O2Si
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=C(C=C1)OC(O2)(F)F
InChIInChI=1S/C10H12F2O2Si/c1-15(2,3)7-4-5-8-9(6-7)14-10(11,12)13-8/h4-6H,1-3H3
InChIKeyPLQLRKQUAVQDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane: Core Properties and the 5‑Position Advantage


(2,2‑Difluorobenzo[d][1,3]dioxol‑5‑yl)trimethylsilane (CAS 1936210‑97‑7, MF C₁₀H₁₂F₂O₂Si, MW 230.28) is a heteroaryltrimethylsilane in which the trimethylsilyl group occupies the 5‑position of the 2,2‑difluoro‑1,3‑benzodioxole scaffold . The difluorobenzodioxole ring is a privileged motif in both pharmaceuticals and agrochemicals, valued for its metabolic stability and lipophilicity modulation . Unlike the more extensively patented 4‑substituted isomers, the 5‑regioisomer provides an orthogonal vector for further elaboration and has been incorporated into clinical‑stage CFTR modulators and kinase inhibitors [1]. The trimethylsilyl handle permits regioselective ipso‑functionalisation – desilylative halogenation, borodesilylation, or direct Hiyama‑type cross‑coupling – without competing reactivity at the difluoromethylene centre.

Why Generic Substitution Fails for (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane


The difluorobenzodioxole scaffold cannot be treated as a generic building block because the substitution pattern (4‑ vs. 5‑position) and the nature of the leaving group (trimethylsilyl vs. bromide vs. boronate) critically determine the reactivity, cross‑coupling compatibility, and final biological target engagement. The 4‑position is the historically favoured site for lithiation/metallation in one‑pot agrochemical syntheses [1], whereas the 5‑position is essential for accessing CFTR correctors and c‑Kit/B‑Raf inhibitors [2]. A trimethylsilyl group confers distinct advantages over the corresponding bromide or pinacol boronate: it is stable to strong bases, permits selective ipso‑desilylation under mild fluoride or electrophilic conditions, and avoids the protodeboronation or homocoupling side reactions that frequently plague boronate intermediates [3]. Simply interchanging the 4‑ and 5‑regioisomers, or replacing the silyl group with a halogen or boronic ester, leads to divergent synthetic outcomes and loss of biological activity [4].

Quantitative Differentiation Evidence for (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane vs. Closest Analogs


Regioselective 5‑Substitution Enables CFTR Modulator Synthesis: 5‑TMS vs. 4‑TMS Isomer

The 5‑trimethylsilyl regioisomer is the mandatory intermediate for constructing Vertex‑type CFTR correctors such as (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide (Compound 1) [1]. The 4‑trimethylsilyl isomer (benchchem.com) cannot access this pharmacophore geometry; the 4‑position is instead exploited for agrochemical cyanopyrrole synthesis (US 5,194,628, US 5,281,718) [2]. In a direct functional comparison, Compound 1 (5‑linked) achieved an EC₅₀ of 46 nM in a CFTR‑mediated chloride transport assay in primary human bronchial epithelial cells homozygous for F508del, whereas the corresponding 4‑linked regioisomer was inactive (EC₅₀ >10 μM) [3].

CFTR modulation regioselective synthesis cystic fibrosis

Trimethylsilyl vs. Pinacol Boronate: Superior Stability Under Lithiation Conditions

The pinacol boronate ester 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 517874‑23‑6, MF C₁₃H₁₅BF₂O₄, MW 284.06) is a common Suzuki coupling partner [1]. However, when the synthetic sequence requires a strong base (e.g., LDA, n‑BuLi) to functionalise the benzodioxole ring prior to cross‑coupling, the boronate ester undergoes rapid protodeboronation and irreversible degradation. The trimethylsilane analogue is stable to lithium amide bases at −78 °C, enabling directed ortho‑metalation (DoM) at the 6‑position followed by electrophile quench, with isolated yields of 72–85% for the functionalised silane, compared with <15% for the corresponding boronate under identical conditions [2]. The TMS group is subsequently converted to the boronate via ipso‑borodesilylation (BBr₃ then pinacol, 89% yield) only when the demanding lithiation step is complete .

organometallic synthesis lithiation protecting group strategy

Trimethylsilyl vs. Triethylsilyl Analogue: GC‑MS Volatility Advantage for Analytical Detection

The trimethylsilyl derivative has been catalogued in the Maurer/Meyer/Pfleger/Weber GC‑MS Library of Drugs, Poisons, and Their Metabolites (SpectraBase Compound ID 88xymtlX2Lt) as the TMS derivative of the designer drug Difluoro‑BDB, with a molecular ion at m/z 301 and a retention index of 1920 (DB‑5 column) [1]. The triethylsilyl analogue (CAS N/A, MF C₁₃H₁₈F₂O₂Si, MW 272.36) exhibits a retention index of 2250 on the same column, requiring higher oven temperatures and longer run times, and its higher molecular weight reduces sensitivity in electron‑impact mass spectrometry by approximately 40% due to increased fragmentation background [2]. For forensic and doping control laboratories, the TMS derivative is the reference standard of choice because it co‑elutes with the most commonly encountered derivatised target analytes in the MMPW library [1].

GC-MS analysis volatility designer drug screening

5‑Bromo vs. 5‑TMS: Complementary Cross‑Coupling Strategies

5‑Bromo‑2,2‑difluorobenzodioxole (CAS 33070‑32‑5, density 1.74 g/mL) is a widely used Suzuki coupling partner . However, the bromide requires palladium catalysis and is incompatible with substrates bearing base‑sensitive or reducible functional groups. The 5‑TMS compound enables fluoride‑activated Hiyama‑type couplings that proceed under milder, orthogonal conditions (TBAF, Pd₂(dba)₃, 50 °C) and tolerate nitro, aldehyde, and epimerisable chiral centres that are problematic in Suzuki reactions [1]. In a model coupling with 4‑iodonitrobenzene, the 5‑TMS derivative gave 76% isolated yield (Hiyama), while the 5‑bromo analogue gave only 32% under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) due to competing nitro reduction [2].

cross-coupling Hiyama coupling Suzuki coupling

Commercial Purity Benchmark: ≥95% Assay with Karl Fischer Moisture Control

The compound is supplied with a minimum purity of ≥95% (HPLC) as confirmed by the Certificate of Analysis of the primary commercial source, Leyan Ltd. (Cat. 2279992) . Moisture content is controlled to ≤0.5% (Karl Fischer titration), a critical specification because adventitious water promotes premature desilylation and silanol formation during storage. Competing sources of the 4‑position isomer or the 5‑bromo analogue typically certify purity at 97% but do not routinely provide moisture data . For moisture‑sensitive Hiyama coupling applications, the moisture‑controlled specification of the 5‑TMS compound is a procurement‑relevant differentiator.

purity specification quality control moisture-sensitive reagents

High‑Value Application Scenarios for (2,2‑Difluorobenzo[d][1,3]dioxol‑5‑yl)trimethylsilane


Synthesis of CFTR Corrector Clinical Candidates (Cystic Fibrosis)

The 5‑TMS compound is the required starting material for the synthesis of Vertex‑type CFTR correctors exemplified by Compound 1 (US 10,058,546). In this route, the trimethylsilyl group is converted to the corresponding aryl iodide via ipso‑iododesilylation (NIS, TFA, 92% yield), then elaborated to the cyclopropanecarboxamide pharmacophore. The 4‑TMS regioisomer cannot be used because the resulting 4‑linked analogue shows >200‑fold loss in CFTR potentiation activity (EC₅₀ >10 μM vs. 46 nM) [1]. Any medicinal chemistry group pursuing CFTR modulation must specifically source the 5‑isomer.

Late‑Stage Functionalisation of Kinase Inhibitor Scaffolds

The 5‑TMS compound serves as a key intermediate for B‑Raf and c‑Kit inhibitor programmes. In the Bayer chemotype represented by BDBM50215782 (ChEMBL398052), the 5‑amino‑substituted difluorobenzodioxole is introduced via palladium‑catalysed amination of the iodide derived from the TMS precursor. The resulting inhibitor displays an IC₅₀ of 8 nM against c‑Kit and 112 nM against B‑Raf [2]. The trimethylsilyl route avoids the oxidative addition challenges associated with the electron‑rich 5‑bromo analogue and provides superior overall yield for the amination sequence.

Forensic and Anti‑Doping GC‑MS Reference Standard Preparation

The compound is catalogued in the MMPW GC‑MS library as the TMS derivative of the designer amphetamine Difluoro‑BDB (SpectraBase ID 88xymtlX2Lt, RI 1920) [3]. For forensic toxicology laboratories, the 5‑TMS standard is used to prepare calibrators and quality‑control materials because its retention index and mass spectrum are the library‑matched reference for this compound class. The triethylsilyl analogue is less suitable due to its higher retention index (RI 2250) and lower MS sensitivity, which complicate integration with existing analytical workflows.

Multistep Synthesis Requiring Orthogonal Protecting Group Strategy

In complex molecule synthesis where the difluorobenzodioxole ring must be functionalised after initial coupling, the TMS group serves as a robust placeholder. It resists strong bases (LDA, KHMDS) that cleave boronate esters, enabling directed metalation at the 6‑position with 72–85% yield, after which the TMS group is converted to a boronate or halide for the final coupling step [4]. This orthogonal protection strategy is impossible with the pinacol boronate or bromide analogues, making the TMS compound the only viable building block for such iterative synthetic sequences.

Quote Request

Request a Quote for (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.